
Marinopyrrole A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Marinopyrrole A is a marine natural product first isolated from a species of marine-derived streptomycetes. It has garnered significant attention due to its potent antibiotic activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . This compound belongs to a unique class of bipyrrole antibiotics and has shown promising potential in combating antibiotic-resistant bacterial infections .
Mechanism of Action
Target of Action
Marinopyrrole A, also known as Maritoclax, is a selective antagonist of the protein Mcl-1 . Mcl-1 is a member of the Bcl-2 family of proteins, which are known for their roles in regulating cell death and survival . Specifically, Mcl-1 has an anti-apoptotic function, helping to prevent programmed cell death .
Mode of Action
Maritoclax operates by binding to Mcl-1 . Once bound to Mcl-1, Maritoclax disrupts the interaction between Mcl-1 and another protein called Bim . This disruption leads to the degradation of Mcl-1 via the proteasome system .
Biochemical Pathways
The primary biochemical pathway affected by Maritoclax is the proteasome system . By inducing the degradation of Mcl-1, Maritoclax effectively reduces the anti-apoptotic activity of Mcl-1 . This leads to an increase in programmed cell death, particularly in cells that are dependent on Mcl-1 for survival .
Result of Action
The primary result of Maritoclax’s action is the induction of apoptosis, or programmed cell death . By degrading Mcl-1, Maritoclax disrupts the balance of pro- and anti-apoptotic signals within the cell . This is particularly impactful in cells that are dependent on Mcl-1 for survival, leading to selective cell death .
Biochemical Analysis
Biochemical Properties
Marinopyrrole A has been found to interact with several key biomolecules. It has been identified as a potent antagonist of the glucocorticoid, cholecystokinin, and orexin receptors .
Cellular Effects
This compound has demonstrated significant effects on various types of cells. For instance, it has been found to suppress cell growth and induce G2 cell cycle arrest and apoptosis in a MYC-dependent manner in medulloblastoma (MB) cell lines . It also strongly downregulates the expression of MYC protein .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key cellular proteins. It has been found to strongly downregulate the expression of MYC protein, modulate global gene expression, and inhibit MYC-associated transcriptional targets including translation/mTOR targets . This leads to declined energy levels in the cells .
Temporal Effects in Laboratory Settings
This compound has been found to exhibit rapid and concentration-dependent killing of MRSA . Its antibiotic activity against MRSA is effectively neutralized by 20% human serum .
Dosage Effects in Animal Models
In animal models, this compound has been found to significantly enhance survival at doses of 5, 10, and 20 mg/kg
Metabolic Pathways
This compound has been found to inhibit MYC-target metabolism, leading to declined energy levels
Subcellular Localization
Two-color fluorescence microscopy has confirmed that both unlabeled and labeled this compound share comparable uptake and subcellular localization in HCT-116 cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Marinopyrrole A involves several key steps. One of the notable synthetic routes includes an intermolecular Ullman coupling reaction to form the bispyrrole system . The Nicolaou group developed a five-step method to access this compound derivatives, which involves chiral separation of the atropisomers . The synthesis typically requires precise control of reaction conditions, including temperature, solvent choice, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing the synthetic routes for scalability. The primary challenge lies in maintaining the structural integrity and biological activity of the compound during large-scale production. Current methods involve the use of bioreactors and fermentation processes to cultivate the marine-derived streptomycetes, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
Marinopyrrole A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity and reduce potential side effects .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like dichloromethane and methanol are frequently used, and reactions are typically conducted under controlled temperatures and inert atmospheres to prevent degradation .
Major Products Formed
The major products formed from these reactions are often derivatives of this compound with enhanced antibiotic properties. For instance, a para-trifluoromethyl analog of this compound has shown significantly higher potency against MRSA compared to the parent compound .
Scientific Research Applications
Marinopyrrole A has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Vancomycin: A well-known antibiotic used to treat MRSA infections. Marinopyrrole A has shown higher potency than vancomycin in some studies.
Linezolid: Another antibiotic used against resistant bacterial strains. This compound’s rapid bactericidal activity offers a potential advantage over linezolid.
Daptomycin: Known for its use in treating skin infections caused by Gram-positive bacteria. This compound’s unique bipyrrole structure sets it apart from daptomycin.
Uniqueness
This compound’s uniqueness lies in its bipyrrole structure and its marine origin, which contribute to its potent antibiotic activity and ability to overcome some forms of antibiotic resistance. Its derivatives have shown enhanced activity and reduced susceptibility to serum inhibition, making it a promising candidate for further development.
Properties
IUPAC Name |
[4,5-dichloro-1-[4,5-dichloro-2-(2-hydroxybenzoyl)-1H-pyrrol-3-yl]pyrrol-2-yl]-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl4N2O4/c23-12-9-13(19(31)10-5-1-3-7-14(10)29)28(22(12)26)18-16(24)21(25)27-17(18)20(32)11-6-2-4-8-15(11)30/h1-9,27,29-30H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPJBTMRYKRTFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(N2C3=C(NC(=C3Cl)Cl)C(=O)C4=CC=CC=C4O)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Marinopyrrole A?
A1: this compound acts as a selective antagonist of Myeloid Cell Leukemia 1 (Mcl-1). [] Unlike BH3 mimetics, which disrupt protein-protein interactions, this compound targets Mcl-1 for proteasomal degradation, leading to apoptosis. [, ]
Q2: How does this compound induce Mcl-1 degradation?
A2: While the exact mechanism is not fully elucidated, studies show that this compound binds to Mcl-1, leading to its ubiquitination and subsequent degradation by the proteasome. [] This is in contrast to other inhibitors that primarily disrupt protein-protein interactions.
Q3: What are the downstream effects of Mcl-1 inhibition by this compound?
A3: Mcl-1 inhibition by this compound leads to the release of pro-apoptotic proteins like Bim, causing the activation of the intrinsic apoptosis pathway and ultimately cell death. [] This effect is particularly potent in Mcl-1-dependent cancer cells. [, ]
Q4: Does this compound affect other Bcl-2 family members?
A4: this compound demonstrates selectivity towards Mcl-1. [] Although some studies suggest it might also interact with Bcl-xL, its affinity for Mcl-1 is significantly higher. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C12H3Br3Cl2N2O2, and its molecular weight is 529.65 g/mol. [, ]
Q6: Are there any spectroscopic data available for this compound?
A6: Yes, spectroscopic data including 1H NMR, 13C NMR, IR, and HRMS are available for this compound and its derivatives, confirming their structures. [, , , ]
Q7: Have computational studies been conducted on this compound?
A7: Yes, computational methods like virtual screening and molecular docking have been employed to understand the interactions of this compound with Mcl-1 and other potential targets. [, , ]
Q8: Have QSAR models been developed for this compound analogs?
A8: QSAR studies have been conducted on this compound derivatives to explore structure-activity relationships and identify structural features that contribute to their potency and selectivity. []
Q9: How do structural modifications affect the activity of this compound?
A9: Extensive SAR studies have been conducted on this compound, generating numerous derivatives. [, , , , , , ] Modifications include altering the halogenation pattern, introducing various substituents, and exploring different linkers.
Q10: Which modifications have led to improved activity or selectivity?
A10: Introducing a para-trifluoromethyl group significantly enhanced potency against MRSA and MRSE. [] Sulfide and sulfone spacers have yielded potent Mcl-1/Bim disruptors, with certain carboxylate-containing derivatives showing enhanced selectivity. []
Q11: What is known about the stability of this compound?
A11: this compound exhibits sensitivity to serum, significantly reducing its activity in biological settings. [, , ]
Q12: Have any formulation strategies been explored to improve its stability?
A12: Modification of the marinopyrrole scaffold, such as the introduction of chlorine or fluorine atoms, has shown to partially restore activity in the presence of serum. [, ]
Q13: Has the in vivo efficacy of this compound been demonstrated?
A14: this compound showed significant growth inhibition in AML xenograft models. [] Additionally, its derivatives, like KS18, demonstrated efficacy in LGL leukemia rat models and MYCN-amplified neuroblastoma mouse models. [, ]
Q14: What is the in vitro activity of this compound?
A15: this compound exhibits potent cytotoxicity against various cancer cell lines, particularly those dependent on Mcl-1. [, , , ]
Q15: Has this compound been tested in any clinical trials?
A15: No clinical trials have been initiated with this compound yet. Further preclinical investigations are necessary to determine its safety and efficacy for clinical translation.
Q16: Is there cross-resistance with other anti-cancer agents?
A16: Cross-resistance with other anti-cancer agents, particularly those targeting the Bcl-2 family, remains to be fully investigated.
Q17: What is known about the toxicity of this compound?
A19: While preclinical studies suggest that certain this compound derivatives might exhibit manageable toxicity profiles, further investigations are needed to establish its safety for clinical use. [, , ]
Q18: Are there any known biomarkers to predict this compound efficacy?
A21: Mcl-1 expression levels are currently the most promising predictive biomarker for this compound sensitivity. [, ] Patients with high Mcl-1 expression in their tumors might benefit the most from treatment.
Q19: What analytical techniques are used to characterize this compound?
A22: this compound and its derivatives are typically characterized using NMR, IR, HRMS, and various chromatographic techniques like HPLC. [, , , ]
Q20: What is known about the solubility of this compound?
A23: this compound and its analogs are generally lipophilic, potentially limiting their solubility in aqueous solutions. [, ]
Q21: How does solubility affect its bioavailability and efficacy?
A24: Limited solubility can hinder the bioavailability and efficacy of this compound. [] Formulation strategies aimed at improving solubility, like the use of specific excipients, could be crucial for optimizing its therapeutic potential.
Q22: Are there any other Mcl-1 inhibitors under development?
A25: Yes, several other Mcl-1 inhibitors are currently under investigation, including AMG 176, AZD5991, and S63845. [] These compounds employ different mechanisms of action and exhibit varying selectivity profiles.
Q23: When was this compound first discovered?
A26: this compound was first isolated from a marine Streptomyces species in 2008. [, ] Its unique structure and potent antibiotic activity sparked interest in its potential applications.
Q24: What are the potential cross-disciplinary applications of this compound research?
A27: this compound research integrates various disciplines, including organic chemistry, medicinal chemistry, pharmacology, and oncology. [] This interdisciplinary approach is crucial for advancing our understanding of its mode of action, optimizing its therapeutic potential, and exploring its applications in diverse therapeutic areas.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
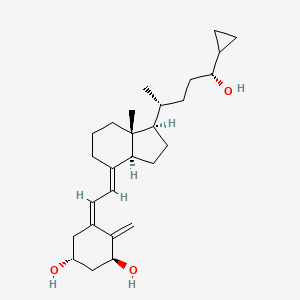
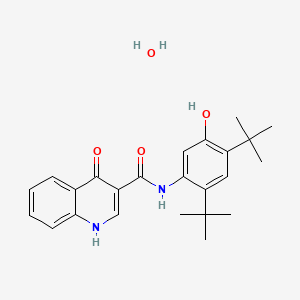
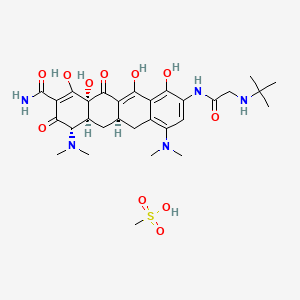
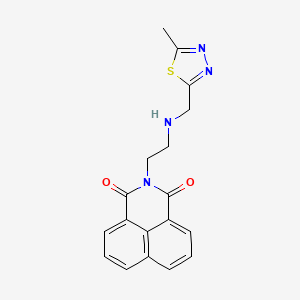


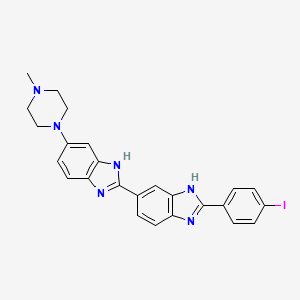
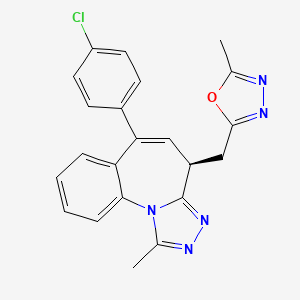
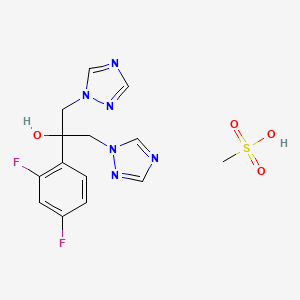
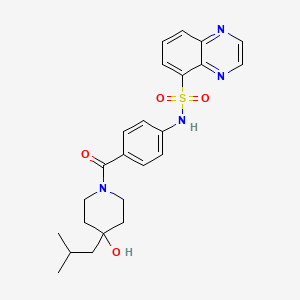

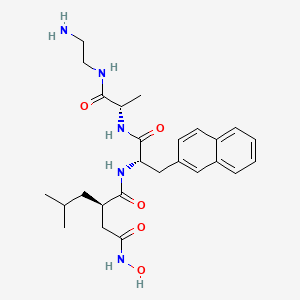
![(Z)-but-2-enedioic acid;(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B1139320.png)

